molecular formula C16H16FNO3 B1226813 6-Fluoro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrobromide CAS No. 72912-26-6

6-Fluoro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrobromide

Cat. No. B1226813
CAS RN: 72912-26-6
M. Wt: 289.3 g/mol
InChI Key: VCANAEDMYJEQEH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrobromide, also known as 6-Fluoro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrobromide, is a useful research compound. Its molecular formula is C16H16FNO3 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72912-26-6

Product Name

6-Fluoro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrobromide

Molecular Formula

C16H16FNO3

Molecular Weight

289.3 g/mol

IUPAC Name

(5R)-9-fluoro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

InChI

InChI=1S/C16H16FNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1

InChI Key

VCANAEDMYJEQEH-CYBMUJFWSA-N

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C(=C21)F)O)O)C3=CC=C(C=C3)O

SMILES

C1CNCC(C2=CC(=C(C(=C21)F)O)O)C3=CC=C(C=C3)O

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)F)O)O)C3=CC=C(C=C3)O

synonyms

6-fluoro-7,8-dihydroxy-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-(1H)-3-benzazepine
SK and F R87516
SKF 87516
SKF-R 87516

Origin of Product

United States

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